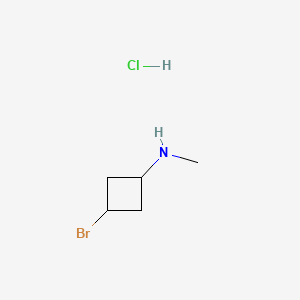
3-bromo-N-methylcyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of cyclobutanamine, where a bromine atom is attached to the third carbon of the cyclobutane ring, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine hydrochloride typically involves the bromination of N-methylcyclobutanamine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-methylcyclobutanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amine group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOCH3) for methoxy substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.
Reduction Reactions: The major product is N-methylcyclobutanamine.
Oxidation Reactions: Oxidation can lead to the formation of N-methylcyclobutanone.
科学研究应用
3-bromo-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The methyl group on the nitrogen atom can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-ethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-isopropylcyclobutan-1-amine hydrochloride
Uniqueness
3-bromo-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom allows for versatile chemical modifications, while the methyl group on the nitrogen atom enhances its biological activity compared to other similar compounds.
属性
分子式 |
C5H11BrClN |
|---|---|
分子量 |
200.50 g/mol |
IUPAC 名称 |
3-bromo-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
InChI 键 |
COIVCTABYPQGDC-UHFFFAOYSA-N |
规范 SMILES |
CNC1CC(C1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


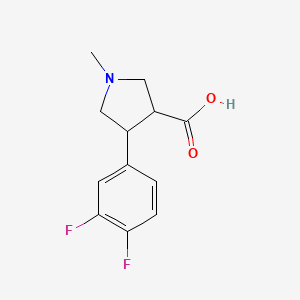
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
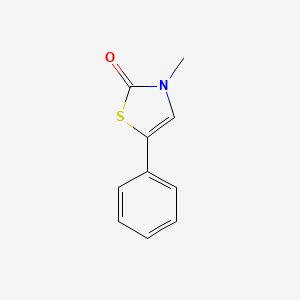
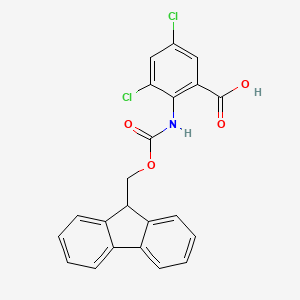
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

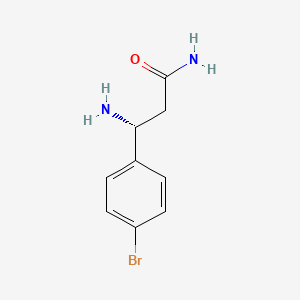
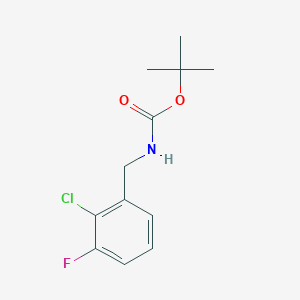
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)

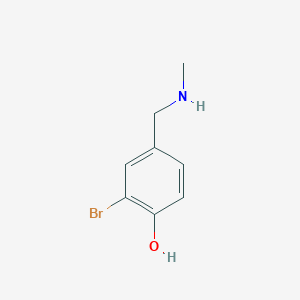
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
